molecular formula C10H9NO3S B2963800 6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 919036-50-3

6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B2963800
CAS No.: 919036-50-3
M. Wt: 223.25
InChI Key: UGFVUPMCZFWRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS: 919036-50-3) is a heterocyclic compound featuring a fused thiophene-pyrrole core. Key structural attributes include:

  • A formyl group (-CHO) at position 5.
  • Methyl (-CH₃) substituents at positions 2 and 2.
  • A carboxylic acid (-COOH) group at position 3.

Properties

IUPAC Name

6-formyl-2,4-dimethylthieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-5-3-7-9(15-5)6(4-12)8(10(13)14)11(7)2/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFVUPMCZFWRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=C(N2C)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thieno[3,2-b]pyrrole ring system followed by functionalization at specific positions to introduce the formyl and carboxylic acid groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to improve reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can introduce various functional groups onto the thieno[3,2-b]pyrrole core .

Scientific Research Applications

6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules to modulate their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Thienopyrrole Carboxylic Acids

Compound Name Substituents Key Structural Differences Biological Relevance
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS: 841222-62-6) Methyl at C4; no formyl group Lacks C6 formyl and C2 methyl groups Intermediate for sulfonamide antibiotics
2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (CAS: 332099-03-3) Chloro at C2; [2,3-b] ring fusion Different ring fusion; chloro substituent Potential enzyme inhibitor (PubChem CID: 10442820)
2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (C₈H₅NO₃S) Formyl at C2; [2,3-b] ring fusion Formyl position and ring fusion altered Predicted bioactive via LC-MS/MS
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS: 1183582-61-7) Amino at C4; ester at C5 Esterification and amino substitution Enhanced lipophilicity for drug delivery
Spectroscopic and Analytical Data
  • LC-MS/MS Profiles : The target compound’s predicted LC-MS/MS spectrum (m/z ~223 [M+H]⁺) differs from 4-methyl analogs (m/z ~195 [M+H]⁺) due to the formyl group’s mass contribution .
  • ¹H NMR Shifts : The formyl proton resonates at δ 9.8–10.2 ppm, distinct from methyl (δ 2.1–2.5 ppm) or chloro (δ 3.8–4.2 ppm) substituents .

Biological Activity

6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS No. 919036-50-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant case studies.

The molecular formula of this compound is C10H9NO3S, with a molecular weight of 223.25 g/mol. The compound features a thieno[3,2-b]pyrrole core structure, which is significant for its biological activity.

PropertyValue
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
CAS Number919036-50-3
MDL NumberMFCD09039901

Biological Activities

Research has indicated that compounds similar to 6-formyl derivatives exhibit various biological activities, including anticancer and antimicrobial properties. The following sections summarize key findings related to this compound.

Anticancer Activity

  • Mechanism of Action : The thieno[3,2-b]pyrrole structure is known to interact with multiple cellular targets, potentially inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • In Vitro Studies : In studies examining the antiproliferative effects on various cancer cell lines (e.g., MDA-MB-435 for melanoma and MDA-MB-468 for breast cancer), significant growth inhibition was observed. For instance:
    • Compound 8f (a derivative) showed a growth inhibition rate of 62.46% against MDA-MB-435 cells and 40.24% against MDA-MB-468 cells at a concentration of 10 µM .

Antimicrobial Activity

Research on related compounds has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:

  • Certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 50 µM against E. coli and 75 µM against S. agalactiae .

Case Studies

  • Case Study: Anticancer Efficacy
    • A study synthesized a series of analogs based on the thieno[3,2-b]pyrrole framework and evaluated their anticancer activity against the NCI-60 panel. Notably, some compounds displayed IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Case Study: Antimicrobial Properties
    • Another investigation focused on the antimicrobial potential of thieno derivatives, revealing that specific modifications could enhance efficacy against resistant bacterial strains .

Q & A

Basic: What are the established synthetic routes for 6-formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, and what are common optimization challenges?

The synthesis typically involves cyclization and functionalization of thiophene or pyrrole precursors. For example, derivatives like 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are synthesized in three steps from 5-methylthiophene-2-carbaldehyde, involving condensation, cyclization, and carboxylation . Key challenges include controlling regioselectivity during cyclization and optimizing reaction conditions (e.g., solvent polarity, catalyst choice) to avoid side products like over-oxidized forms. Oxalyl chloride in CH₂Cl₂ with catalytic DMF is often used for carboxyl group activation .

Basic: How is this compound characterized structurally, and what analytical techniques are critical for confirming its purity?

X-ray crystallography is used to resolve the core thienopyrrole scaffold and substituent positions, as demonstrated for analogs like N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide . LC-MS and NMR (¹H/¹³C) are essential for verifying molecular weight, functional groups (e.g., formyl at position 6), and detecting impurities. Purity ≥97% is typically confirmed via HPLC with UV detection at 254 nm .

Advanced: What mechanistic insights exist regarding its role as a D-amino acid oxidase (DAO) inhibitor, and how does structural modification enhance potency?

The compound acts as a reversible DAO inhibitor by competitively binding to the flavin adenine dinucleotide (FAD) cofactor pocket, reducing D-serine catabolism. Structural optimization, such as introducing electron-withdrawing groups (e.g., chloro) on the phenyl ring of carboxamide derivatives, improves IC₅₀ values from 2.9 μM to submicromolar levels (e.g., 0.162 μM for compound 90) . Kinetic assays (e.g., TR-FRET) and X-ray co-crystallography validate binding modes and guide SAR studies .

Advanced: How do researchers resolve contradictions in reported IC₅₀ values across enzymatic vs. cellular assays?

Discrepancies arise from assay conditions (e.g., substrate concentration, pH) and cellular uptake limitations. For example, DAO inhibition in vitro may show IC₅₀ = 0.16 μM, but cellular efficacy requires higher doses due to membrane permeability issues . Researchers address this by:

  • Standardizing assay protocols (e.g., fixed D-serine concentration).
  • Using prodrug strategies or lipophilic analogs to enhance bioavailability.
  • Validating results with orthogonal methods (e.g., MS-based metabolite quantification) .

Advanced: What in vivo models are used to study its neuropharmacological effects, and what are key endpoints?

CD1 mice or rodent models of schizophrenia (e.g., MK-801-induced hyperlocomotion) are common. Endpoints include:

  • Plasma D-serine levels (via LC-MS/MS) after oral dosing (30 mg/kg).
  • Behavioral metrics (e.g., prepulse inhibition, social interaction).
  • Brain tissue analysis for DAO activity and NMDA receptor modulation .

Methodological: What strategies mitigate instability of the formyl group during storage or biological assays?

The formyl group is prone to oxidation or hydrolysis. Mitigation strategies include:

  • Storing the compound under inert gas (N₂/Ar) at 2–8°C in anhydrous DMSO .
  • Adding antioxidants (e.g., ascorbic acid) to cell culture media.
  • Derivatizing the formyl group as a stable Schiff base during synthesis .

Methodological: How is its selectivity against related enzymes (e.g., LSD1/KDM1A) validated?

Counter-screening against off-target histone demethylases (e.g., KDM1A) using TR-FRET assays confirms selectivity. For example, thieno[3,2-b]pyrrole-5-carboxamides show >100-fold selectivity for DAO over KDM1A at 10 μM . Computational docking (e.g., Glide SP) further predicts binding specificity by comparing interaction motifs .

Emerging Research: What is its potential in targeting non-neurological diseases (e.g., parasitic infections)?

Recent studies highlight activity against Giardia duodenalis (IC₅₀ = 2.5 μM) via inhibition of parasite-specific redox enzymes. Modifications like methyl substitution at position 2 improve antiparasitic efficacy while retaining low cytotoxicity (CC₅₀ > 50 μM in mammalian cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.